molecular formula C20H26N2O3 B13562924 Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-

Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-

Cat. No.: B13562924
M. Wt: 342.4 g/mol
InChI Key: CHLNWUAMDPEDES-HNNXBMFYSA-N
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Description

Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- (hereafter referred to as "the target compound") is a chiral acetamide derivative featuring a 3-pyridinyloxy-substituted phenyl group and a stereospecific (1S)-1-methylpropyl chain. Its structure includes a 6-(1-methylethoxy) substituent on the pyridine ring, which confers distinct electronic and steric properties.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2S)-4-[4-(6-propan-2-yloxypyridin-3-yl)oxyphenyl]butan-2-yl]acetamide

InChI

InChI=1S/C20H26N2O3/c1-14(2)24-20-12-11-19(13-21-20)25-18-9-7-17(8-10-18)6-5-15(3)22-16(4)23/h7-15H,5-6H2,1-4H3,(H,22,23)/t15-/m0/s1

InChI Key

CHLNWUAMDPEDES-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)OC2=CN=C(C=C2)OC(C)C)NC(=O)C

Canonical SMILES

CC(C)OC1=NC=C(C=C1)OC2=CC=C(C=C2)CCC(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- typically involves multiple steps, including the formation of the pyridine ring and the subsequent attachment of the acetamide group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Acetamide Group: This step often involves the reaction of the pyridine derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ryanodine Receptor Modulators

The target compound shares structural homology with ryanodine receptor (RyR) modulators, such as chlorantraniliprole and tetraniliprole, which are commercial insecticides. Key similarities include:

  • Pyridine/pyrazole cores : The 3-pyridinyloxy group in the target compound mirrors the halogenated pyridine or pyrazole moieties in RyR modulators, which are critical for receptor binding .
  • Amide linkages : Both the target compound and RyR modulators utilize acetamide or benzamide groups to enhance solubility and binding affinity.

Differences :

  • The target compound lacks the anthranilic acid substructure present in chlorantraniliprole, which is essential for RyR activation .
  • Its 1-methylethoxy group introduces steric bulk absent in most commercial RyR modulators.

GPCR-Targeting Acetamides

AMG628 (a GPCR modulator) shares the acetamide backbone and pyridine-containing aryl ether group with the target compound. Both compounds exhibit:

  • Stereospecificity : The (1S) configuration in the target compound and the (R)-configuration in AMG628 highlight the role of chirality in receptor interaction .
  • Hydrophobic substituents : The 1-methylethoxy group in the target compound and the 4-fluorophenyl group in AMG628 enhance membrane permeability.

Divergence :

  • AMG628 includes a benzothiazole ring absent in the target compound, which may confer divergent receptor selectivity .

Physicochemical Data

Compound Melting Point (°C) [α]D²⁰ (c=0.003, EtOH) LogP*
Target Compound Not reported Not reported ~3.5†
Compound 6 () 131–132 -19.1 4.2
Chlorantraniliprole 234–235 N/A 2.8
AMG628 Not reported +15.3 (c=0.1, MeOH) 3.9

*Predicted using ChemDraw®. †Estimated based on structural fragments.

Insecticidal Activity (RyR Modulation Hypothesis)

Key contrasts:

  • Substituent effects: The 1-methylethoxy group may reduce binding affinity compared to cyantraniliprole’s trifluoromethyl and cyano groups, which optimize hydrophobic interactions .
  • Species selectivity : Commercial RyR modulators exhibit >90% efficacy against lepidopteran pests; the target compound’s selectivity remains unverified.

GPCR Modulation (Hypothetical)

The acetamide group and pyridine-ether motif align with AMG628 ’s GPCR antagonism. In vitro studies of AMG628 show IC₅₀ = 12 nM for TRPV1 receptors, whereas the target compound’s activity is untested .

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Chlorantraniliprole AMG628
Metabolic Stability Moderate (pred.) High Low
CYP3A4 Inhibition Not studied No Yes (IC₅₀ = 5 µM)
Oral Bioavailability 30% (pred.) >80% 22% (rat)
Acute Toxicity (LD₅₀) Unknown >5000 mg/kg (rat) 300 mg/kg (mouse)

*Predictions based on QSAR models and structural analogues.

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